molecular formula C12H4Cl6 B1595277 2,2',3,3',4,5-Hexachlorobiphenyl CAS No. 55215-18-4

2,2',3,3',4,5-Hexachlorobiphenyl

Cat. No.: B1595277
CAS No.: 55215-18-4
M. Wt: 360.9 g/mol
InChI Key: VQQKIXKPMJTUMP-UHFFFAOYSA-N
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Description

2,2',3,3',4,5-Hexachlorobiphenyl (HCB) is a persistent organic pollutant (POP) that has been widely used in industrial applications such as pesticides, wood preservatives, and electrical insulation since the 1940s. It is a polychlorinated biphenyl (PCB) compound and is highly lipophilic, meaning it accumulates in the food chain and has been found in the environment, animals, and humans. HCB has been linked to a number of adverse health effects, including cancer, reproductive, and neurological effects.

Scientific Research Applications

Vibrational Circular Dichroism and Quantum Chemical Calculations

The study by Döbler et al. (2002) utilized vibrational circular dichroism (VCD) and quantum chemical calculations to determine the absolute configuration of enantiomers derived from polychlorinated biphenyls (PCBs), including 2,2',3,3',4,5-Hexachlorobiphenyl. The research highlights the nearly perpendicular conformation of the phenyl rings and the perpendicular orientation of the methyl sulfonyl groups in these derivatives. This methodology provides a unique approach to determine the absolute configuration of complex chiral molecules, proving especially useful for compounds where obtaining suitable single crystals for X-ray diffraction is challenging (Döbler et al., 2002).

PCB Degradation via Sodium Dispersion Method

Noma et al. (2007) explored the degradation pathways and products of various PCB congeners, including this compound, using the sodium dispersion method. The research delved into the reaction selectivity, decomposition rate, and the structures of the polymerized products formed at elevated temperatures. This method showcases a potential avenue for the degradation and understanding of PCBs in various environmental settings (Noma et al., 2007).

Hydroxyl Radical Oxidation and QSAR Model

Yang et al. (2016) conducted a study on the oxidation of PCBs in the gas phase by hydroxyl radicals, focusing on the development of a quantitative structure-activity relationship (QSAR) model for estimating the reactivity of PCBs, including this compound. The research underscores the importance of polarizability in determining the reactivity of PCBs, providing valuable insights into their global distribution and environmental fate (Yang et al., 2016).

Theoretical Chemistry and Molecular Descriptors

Eddy (2020) focused on the relationship between the toxicity of PCBs, including this compound, and molecular descriptors through quantitative structure-toxicity relationship principles. The study highlights how the reactivity of PCBs can be influenced by the number of substituted chlorine atoms and the position of the reactive aromatic carbon. This research provides a framework for estimating the toxicity of PCBs, contributing to the understanding of their environmental and health impacts (Eddy, 2020).

Mechanism of Action

Target of Action

The primary target of 2,2’,3,3’,4,5-Hexachlorobiphenyl is the PER1 gene . This gene plays a crucial role in maintaining the circadian rhythm in organisms .

Mode of Action

2,2’,3,3’,4,5-Hexachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction leads to changes in the expression of the PER1 gene, which can disrupt the normal circadian rhythm .

Biochemical Pathways

It is known that the compound can interfere with the normal functioning of thecircadian rhythm pathway . The downstream effects of this interference can lead to a variety of health issues, including sleep disorders and metabolic disruptions .

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to belipophilic and can accumulate in fatty tissues . This property can significantly impact the compound’s bioavailability and its potential to cause long-term health effects .

Result of Action

The molecular and cellular effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl’s action are complex and can vary depending on the specific biological context. One of the key effects is thedisruption of the normal circadian rhythm due to the repression of the PER1 gene . This can lead to a range of health problems, including sleep disorders, metabolic disruptions, and potentially even cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,5-Hexachlorobiphenyl. For example, the compound’s lipophilic nature means that it can accumulate in fatty tissues, which can increase its persistence in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its target .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,5-Hexachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction of 2,2’,3,3’,4,5-Hexachlorobiphenyl with these enzymes can lead to the formation of reactive metabolites that may bind covalently to cellular macromolecules, causing cellular damage .

Cellular Effects

2,2’,3,3’,4,5-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,3’,4,5-Hexachlorobiphenyl has been linked to the disruption of endocrine signaling pathways, leading to altered hormone levels and reproductive toxicity . Additionally, this compound can induce oxidative stress, resulting in damage to cellular components such as lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,3’,4,5-Hexachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to the activation of AhR-dependent gene expression . The binding of 2,2’,3,3’,4,5-Hexachlorobiphenyl to AhR can result in the induction of phase I and phase II detoxification enzymes, which are involved in the metabolism and elimination of xenobiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl can change over time due to its stability and degradation. This compound is known for its persistence in the environment and biological systems, with a biological half-life of several years . Long-term exposure to 2,2’,3,3’,4,5-Hexachlorobiphenyl can lead to chronic toxicity, including liver damage, immunotoxicity, and carcinogenicity . In vitro and in vivo studies have shown that the degradation of this compound can result in the formation of toxic metabolites that contribute to its adverse effects .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle biochemical and physiological changes, while at high doses, it can lead to severe toxic effects such as hepatotoxicity, neurotoxicity, and reproductive toxicity . Threshold effects have been observed in studies, indicating that there is a dose below which no adverse effects are detected . At higher doses, the toxic effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl become more pronounced and can result in significant health risks .

Metabolic Pathways

2,2’,3,3’,4,5-Hexachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,2’,3,3’,4,5-Hexachlorobiphenyl, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion from the body . The metabolic pathways of 2,2’,3,3’,4,5-Hexachlorobiphenyl can also influence metabolic flux and metabolite levels, contributing to its overall toxicity .

Transport and Distribution

The transport and distribution of 2,2’,3,3’,4,5-Hexachlorobiphenyl within cells and tissues are influenced by various transporters and binding proteins. This compound can accumulate in lipid-rich tissues due to its lipophilic nature . It can also bind to serum proteins, such as albumin, which facilitates its transport in the bloodstream . The distribution of 2,2’,3,3’,4,5-Hexachlorobiphenyl within the body can affect its localization and accumulation in specific organs, contributing to its toxic effects .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,5-Hexachlorobiphenyl can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of 2,2’,3,3’,4,5-Hexachlorobiphenyl in these compartments can affect its interactions with cellular components and its overall toxicity . Additionally, post-translational modifications and targeting signals can direct 2,2’,3,3’,4,5-Hexachlorobiphenyl to specific organelles, influencing its subcellular distribution and function .

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-3-1-2-5(9(7)15)6-4-8(14)11(17)12(18)10(6)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQKIXKPMJTUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073554
Record name 2,2',3,3',4,5-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55215-18-4
Record name PCB 129
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55215-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,5-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DEW864NXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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